1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole
Description
1-(2-Bromo-6-methyl-4-nitrophenyl)-1H-pyrrole is a substituted pyrrole derivative featuring a phenyl ring with bromo (Br), methyl (CH₃), and nitro (NO₂) groups at the 2-, 6-, and 4-positions, respectively. This compound’s structural complexity arises from the electron-withdrawing nitro and bromo groups, which influence its electronic properties and reactivity. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their heteroaromatic stability and functional versatility .
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-6-methyl-4-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-8-6-9(14(15)16)7-10(12)11(8)13-4-2-3-5-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSTWSHCHGLELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=CC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253854 | |
| Record name | 1-(2-Bromo-6-methyl-4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860650-89-1 | |
| Record name | 1-(2-Bromo-6-methyl-4-nitrophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860650-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-6-methyl-4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-bromo-6-methyl-4-nitrobenzaldehyde with pyrrole under acidic or basic conditions. The reaction can be carried out using a variety of solvents, such as dichloromethane or ethanol, and may require the use of catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methyl group can be functionalized through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: 1-(2-amino-6-methyl-4-nitrophenyl)-1H-pyrrole.
Reduction: 1-(2-bromo-6-methyl-4-aminophenyl)-1H-pyrrole.
Substitution: Various substituted pyrroles depending on the reagents used.
Scientific Research Applications
The compound 1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole, also known as C11H9BrN2O2, has several applications in scientific research, particularly in chemistry . It is used as a building block for synthesizing more complex compounds.
Properties of this compound
- Molecular Formula: C11H9BrN2O2
- Molecular Weight: 281.10 g/mol
- IUPAC Name: 1-(2-bromo-6-methyl-4-nitrophenyl)pyrrole
- InChI: InChI=1S/C11H9BrN2O2/c1-8-6-9(14(15)16)7-10(12)11(8)13-4-2-3-5-13/h2-7H,1H3
- InChIKey: SKSTWSHCHGLELK-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1N2C=CC=C2)Br)N+[O-]
- Hydrogen Bond Donors: 0
- Hydrogen Bond Acceptors: 2
- Rotatable Bonds: 1
- Topological Polar Surface Area: 50.8 Ų
Applications in Scientific Research
This compound serves primarily as an intermediate in chemical synthesis. While specific case studies or detailed research findings for this particular compound are not available in the search results, the broader application of pyrroles and their derivatives in antibacterial research provides context .
Pyrrole Derivatives in Antibacterial Research
Pyrrole derivatives have demonstrated potential as antibacterial agents, particularly against antibiotic-resistant bacteria . Marinopyrrole A, containing a bispyrrole structure, and its bromo derivative Marinopyrrole B, have shown effectiveness against MRSA (Methicillin-resistant Staphylococcus aureus) . Halogen substitution (Cl or Br) at the C4 position of pyrrole may enhance antibacterial activity .
Synthesis of Substituted Pyrroles
Mechanism of Action
The mechanism of action of 1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in this compound enhances electrophilic substitution resistance compared to simpler bromo/methyl derivatives (e.g., 1-(4-bromophenyl)-1H-pyrrole) .
- Boronate Functionality: 1-(4-Boronobenzyl)-1H-pyrrole is notable for Suzuki coupling applications, but its synthesis is challenging due to boronate deprotection issues, unlike brominated derivatives .
Reactivity Comparison :
- The bromo group in the target compound enables cross-coupling reactions, similar to 1-(4-bromophenyl)-1H-pyrrole, but the nitro group may direct further substitutions meta to itself .
- Boronate derivatives exhibit unique reactivity in coupling reactions but are less stable under acidic conditions compared to halogenated analogues .
Table 1: Key Properties of Selected Pyrrole Derivatives
Biological Activity
1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole is a compound that belongs to the pyrrole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a bromine atom and a nitro group that may influence its biological activity. The general structure of pyrrole derivatives often correlates with their pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Antibacterial Activity
Pyrrole derivatives have shown significant antibacterial properties. For instance, studies indicate that compounds with halogen substitutions at specific positions exhibit enhanced activity against various bacterial strains. In particular, research has demonstrated that certain pyrrole derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin and isoniazid .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Anticancer Activity
Research into the anticancer properties of pyrrole derivatives has revealed promising results. For example, certain derivatives have been found to exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of critical cellular pathways associated with proliferation and survival .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Protonophore Activity : Some studies suggest that pyrrole derivatives can act as protonophores, disrupting cellular pH balance and leading to bacterial cell death .
- DNA Gyrase Inhibition : Compounds in this class have been identified as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
Case Studies
Several case studies highlight the efficacy of pyrrole derivatives in clinical and preclinical settings:
- Antibacterial Efficacy : A study evaluated a series of pyrrole derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications at the C4 position significantly enhanced antibacterial activity .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various pyrrole compounds on HeLa cells and their drug-resistant variants. Results indicated that certain structural modifications led to improved selectivity for cancer cells over normal cells .
Q & A
Q. What are the optimal synthetic routes for 1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The Clausson-Kaas pyrrole synthesis is a classical approach for similar brominated pyrroles. For this compound, begin with a two-step protocol: (1) bromination of the precursor aryl ring, followed by (2) cyclization using a diketone or equivalent under acidic conditions. Key optimization parameters include:
- Catalyst choice : Use trifluoroacetic acid (TFA) or polyphosphoric acid to enhance cyclization efficiency .
- Temperature control : Maintain 80–100°C during cyclization to avoid decomposition of nitro groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and purify via column chromatography. Typical yields range from 45–65% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Focus on the pyrrole ring protons (δ 6.2–7.0 ppm) and substituent effects. The nitro group deshields adjacent protons, causing downfield shifts (e.g., δ 8.2–8.5 ppm for aromatic protons near NO₂) .
- X-ray crystallography : Resolve steric effects from the bromo and methyl groups. Expect C-Br bond lengths of ~1.89 Å and torsion angles <10° for planar pyrrole rings .
- IR spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches at 1520 cm⁻¹ and 1340 cm⁻¹ .
Cross-validate data with computational methods (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (bromo, nitro) influence the compound’s reactivity in further functionalization reactions?
Methodological Answer: The nitro and bromo groups direct electrophilic substitutions (e.g., Suzuki coupling) to specific positions:
- Nitro group : Strong meta-directing effect; use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling at the bromine site .
- Bromine : Facilitates Ullmann or Buchwald-Hartwig amination. Optimize ligand systems (e.g., Xantphos) to prevent dehalogenation .
- Steric effects : The methyl group at C6 hinders substitutions; employ bulky bases (e.g., DBU) to enhance regioselectivity .
Monitor competing pathways (e.g., denitration under basic conditions) via LC-MS .
Q. What strategies can resolve contradictions in NMR data when synthesizing derivatives of this compound?
Methodological Answer: Contradictions often arise from dynamic effects or impurities. Address these by:
- Variable-temperature NMR : Identify conformational exchange (e.g., hindered rotation of nitro groups) by cooling to –40°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals. For example, NOESY can distinguish para-methyl protons from ortho-bromo substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to rule out isomeric byproducts .
If discrepancies persist, recrystallize the compound and reacquire data in deuterated DMSO to minimize solvent effects .
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal structure of this compound?
Methodological Answer: Hirshfeld analysis quantifies non-covalent interactions critical for packing behavior:
- Procedure : Generate surfaces using CrystalExplorer software. Map close contacts (e.g., Br···O nitro interactions) with dₙᵒᵣₘ < 1.0 Å .
- Key interactions :
- Br···π interactions (5–10% contribution) stabilize layered packing .
- C-H···O nitro hydrogen bonds (15–20% contribution) enhance thermal stability .
Compare fingerprint plots with analogs to assess polymorphism risks .
Q. What are the challenges in designing biological assays for evaluating the pharmacological potential of this compound, based on structural analogs?
Methodological Answer: Leverage structural analogs (e.g., anti-leishmanial pyrroles ):
- Lipophilicity adjustment : The nitro group increases logP; use HPLC to measure partitioning and adjust via ester prodrugs .
- Cytotoxicity screening : Prioritize MTT assays on mammalian cells (e.g., HEK293) to rule off-target effects. IC₅₀ values <10 µM indicate therapeutic potential .
- Targeted delivery : Encapsulate in liposomes to enhance bioavailability, as the bromine may hinder passive diffusion .
Validate mechanisms via molecular docking against enzymes (e.g., trypanothione reductase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
